5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene
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Overview
Description
5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene is an organic compound with the molecular formula C12H16BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and alkoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, followed by alkylation using appropriate alkyl halides under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and chlorine atoms.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and alkoxy groups can influence its binding affinity and reactivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-ethoxy-3-(propan-2-yloxy)benzene
- 5-Bromo-1-chloro-2-methoxy-3-(propan-2-yloxy)benzene
Uniqueness
5-Bromo-1-chloro-2-(propan-2-yloxy)-3-propoxybenzene is unique due to its specific combination of bromine, chlorine, and alkoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-1-chloro-2-propan-2-yloxy-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-4-5-15-11-7-9(13)6-10(14)12(11)16-8(2)3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGBFHWWKPEDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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